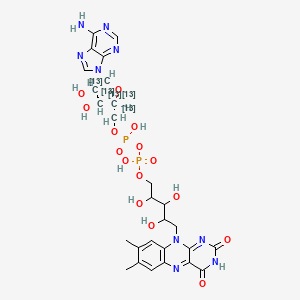

Flavine Adenine Dinucleotide-13C5 Ammonium Salt

Description

Historical Evolution of 13C-Labeled Cofactors in Metabolic Research

The development of 13C-labeled biochemical reagents emerged from the need to overcome limitations in radioactive tracer methodologies. Early metabolic studies relied on 14C- and 3H-labeled compounds, which posed safety challenges and provided limited structural information. The transition to stable isotope labeling gained momentum in the late 20th century, with 13C becoming the isotope of choice for non-destructive metabolic tracing.

Flavin cofactors occupied a central position in these methodological advancements due to their ubiquitous role in oxidation-reduction reactions. Initial attempts to synthesize 13C-labeled flavin adenine dinucleotide involved chemical phosphorylation of isotopically enriched riboflavin precursors. However, these approaches suffered from low yields and incomplete isotopic retention. The breakthrough came with the adoption of enzymatic synthesis strategies using flavin adenine dinucleotide synthetases from microbial sources, particularly Corynebacterium ammoniagenes. This biological method preserved isotopic integrity while achieving near-quantitative conversion rates, enabling large-scale production of site-specifically labeled flavin adenine dinucleotide derivatives.

The application of 13C-labeled flavin adenine dinucleotide revolutionized metabolic flux analysis by providing direct observational access to:

- Hydrogen transfer mechanisms in dehydrogenase-catalyzed reactions

- Conformational changes in flavoprotein active sites

- Electron transport chain dynamics in mitochondrial membranes

These capabilities transformed our understanding of cellular respiration, particularly in elucidating the proton-coupled electron transfer mechanisms in Complex II (succinate dehydrogenase).

Properties

Molecular Formula |

C27H33N9O15P2 |

|---|---|

Molecular Weight |

790.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14?,15?,16-,19?,20-,21-,26-/m1/s1/i7+1,16+1,20+1,21+1,26+1 |

InChI Key |

VWWQXMAJTJZDQX-NEVWKFTISA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O[13CH2][13C@@H]4[13C@H]([13C@H]([13C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Isotopic Labeling Strategy

The preparation of this compound typically involves incorporation of carbon-13 labeled precursors, especially in the adenine or ribose moieties, to achieve the 13C5 labeling. The labeling is introduced at the synthetic or biosynthetic stage by using 13C-enriched ribose or adenine derivatives.

Chemical Synthesis Route

While detailed synthetic protocols specific to the 13C5 ammonium salt form are limited in public literature, the general approach involves:

- Starting with 13C-labeled riboflavin or its derivatives.

- Enzymatic or chemical phosphorylation to flavin mononucleotide (FMN).

- Subsequent enzymatic adenylation to form FAD using ATP or labeled ATP analogs.

- Conversion to ammonium salt form by neutralization with ammonium hydroxide or ammonium salts.

A representative example from related flavin chemistry shows methyladenosine derivatives being reacted in anhydrous dimethylformamide (DMF) under stirring at ambient temperature, followed by evaporation and trituration with diethyl ether to yield a solid product. The crude solid is then dissolved in methanol and treated with aqueous ammonia at ambient temperature for a short time (e.g., 10 minutes), followed by solvent evaporation and chromatographic purification on silica gel eluted with methanol/dichloromethane containing aqueous ammonia to isolate the ammonium salt as a white solid.

Enzymatic Biosynthesis Using Microbial Cell Factories

Biotechnological methods have been developed for the production of flavin cofactors including FAD, which can be adapted for isotopically labeled forms by supplying labeled precursors:

- Microbial fermentation using genetically engineered strains of bacteria or yeast capable of overexpressing riboflavin kinase and FAD synthase enzymes.

- Whole-cell biocatalysis processes to convert riboflavin or FMN into FAD with high yield.

- Feeding cultures with 13C-labeled riboflavin or precursors to incorporate isotopes into the flavin moiety.

- Purification of FAD from fermentation broth followed by conversion to ammonium salt form.

Such biotechnological approaches offer advantages in yield and cost-effectiveness but require careful control of precursor labeling and purification steps to maintain isotopic integrity.

Purification and Characterization

Purification methods for FAD and its labeled derivatives include:

- Paper chromatography using tert-butyl alcohol/water solvent systems for small quantities.

- Silica gel chromatography using methanol/dichloromethane mixtures with aqueous ammonia as eluent to isolate ammonium salts.

- Precipitation as uranyl complexes for larger scale purification.

- High-performance liquid chromatography (HPLC) for final purification and quality control.

Characterization is typically performed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), high-resolution mass spectrometry (HRMS), and ultraviolet-visible spectroscopy to confirm isotopic labeling and purity.

Summary Table of Preparation Methods

Research Discoveries and Analytical Techniques

- Mass spectrometry-based techniques such as CapQuant have been developed to quantify and characterize flavin nucleotides including isotopically labeled FAD in complex biological samples.

- Enzymatic assays confirm the biological activity and incorporation of labeled FAD in biochemical pathways, including its role as a cofactor in redox enzymes.

- Structural studies of FAD synthase enzymes from various organisms have provided insight into the catalytic mechanisms that can be exploited for improved biosynthesis of labeled FAD.

Chemical Reactions Analysis

Types of Reactions

Flavine Adenine Dinucleotide-13C5 Ammonium Salt undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: As a redox cofactor, it participates in oxidation-reduction reactions, transferring electrons in metabolic pathways.

Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In oxidation-reduction reactions, the compound can be converted between its oxidized and reduced forms.

Scientific Research Applications

Flavine Adenine Dinucleotide-13C5 Ammonium Salt is a stable isotope labeled form of flavin adenine dinucleotide (FAD) used in various scientific research applications . FAD is a redox cofactor and protein co-group involved in a variety of biological processes . The labeled form, this compound, is utilized in the study of flavoproteins and enzymatic reactions .

Chemical and Physical Properties

- Molecular Formula:

- Molecular Weight: 790.51

- Form: Neat

- Storage Temperature: -20°C

- Shipping Temperature: Room Temperature

- CAS Number (Unlabelled): 146-14-5

Applications

- Study of Flavoproteins: this compound is used as a labeled form of FAD to study flavoproteins, which include D-amino acid oxidase, glucose oxidase, glycine oxidase, fumaric hydrogenase, histaminase, and xanthine oxidase .

- Enzyme Activity Assays: It can be employed in liquid chromatography-mass spectrometry screens for enzymatic activity . For example, it can be used to study the activity of enzymes like FAMIN, which cleaves adenosine into adenine and ribose-1-phosphate .

- Redox cofactor: Involved in a variety of biological processes .

- Stable Isotope Labeling: Useful in metabolic studies and quantitative analysis where the labeled carbon atoms can be traced .

- Pharmacokinetic Studies: While not explicitly mentioned for this compound, UPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) is a common method for quantifying compounds in biological samples for pharmacokinetic studies . The labeled compound can be used as an internal standard in such studies.

Case Studies and Research Findings

- FAMIN Enzyme Activity: In a study using liquid chromatography-mass spectrometry, this compound could potentially be used to trace the catabolism of purine nucleosides by FAMIN. FAMIN phosphorolytically cleaves adenosine into adenine and ribose-1-phosphate .

- Exposure to Perfluoroalkyl Chemicals: Although not directly related to this compound, a study on perfluoroalkyl chemicals (PFOA, ADV, and cC6O4) used serum biological monitoring to assess exposure trends in workers. This exemplifies the use of chemical monitoring in biological systems .

Relevant Enzymes and Proteins

Mechanism of Action

Flavine Adenine Dinucleotide-13C5 Ammonium Salt exerts its effects by acting as a redox cofactor in various enzymatic reactions. It participates in the transfer of electrons, facilitating oxidation-reduction reactions in metabolic pathways. The molecular targets include enzymes such as NADH dehydrogenase, nitric oxide synthase, and glutathione reductase .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C22^13C5H33N9O15P2·xNH3

- Molecular Weight : 790.51 (excluding ammonium counterions) .

- CAS Registration: No CAS assigned (unlike its disodium counterpart, CAS 146-14-5) .

- Storage : Requires storage at -20°C to maintain stability .

FAD-13C5 Ammonium Salt is primarily utilized in tracer studies to investigate metabolic pathways such as the tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain .

Comparison with Non-Isotopic FAD Derivatives

Table 1: FAD-13C5 Ammonium Salt vs. Unlabeled FAD and Disodium Salt

Key Differences :

- Isotopic Labeling : FAD-13C5 enables precise quantification in mass spectrometry, unlike unlabeled FAD .

- Counterion Effects : The ammonium salt form may exhibit enhanced solubility in specific enzymatic buffers compared to sodium salts, which can interfere with sodium-sensitive assays .

- Stability : Ammonium salts are generally more hygroscopic than disodium salts, necessitating stringent storage conditions .

Comparison with Isotope-Labeled NAD Analogs

Table 2: FAD-13C5 vs. NAD Isotope-Labeled Derivatives

Key Insights :

- Structural Role : FAD and NAD are both redox coenzymes, but FAD participates in dehydrogenation reactions (e.g., succinate dehydrogenase), while NAD is central to glycolysis and oxidative phosphorylation .

- Isotope Placement : The 13C5 label in FAD-13C5 targets the adenine moiety, whereas NAD analogs often label the nicotinamide ring, affecting their metabolic tracking specificity .

Biological Activity

Flavine Adenine Dinucleotide-13C5 Ammonium Salt (FAD-13C5) is a stable isotope-labeled form of flavin adenine dinucleotide (FAD), a vital coenzyme involved in various biological processes. This compound plays a significant role in redox reactions, serving as an electron carrier in metabolic pathways, including cellular respiration and fatty acid oxidation. The incorporation of stable isotopes allows for enhanced tracking and analysis of metabolic processes in biological research.

- Molecular Formula : C₂₂H₃₃N₉O₁₅P₂ x NH₃

- Molecular Weight : 790.51 g/mol

- CAS Number : Not specified for the ammonium salt form, but the disodium salt is 146-14-5.

- Storage Conditions : Recommended storage at -20°C.

Biological Activity

FAD functions primarily as a coenzyme for various enzymes, including dehydrogenases and oxidases. It is essential for the activity of enzymes involved in:

- Energy Metabolism : FAD participates in the citric acid cycle and oxidative phosphorylation, facilitating ATP production.

- Fatty Acid Oxidation : It aids in the breakdown of fatty acids, crucial for energy production in cells.

- Amino Acid Metabolism : FAD-dependent enzymes play roles in the metabolism of amino acids, influencing nitrogen balance and energy homeostasis.

Enzymatic Functions

FAD acts as a cofactor for several key enzymes:

| Enzyme | Function |

|---|---|

| D-amino acid oxidase | Catalyzes the oxidative deamination of D-amino acids |

| L-amino acid oxidase | Similar function for L-amino acids |

| Acyl-CoA dehydrogenase | Involved in fatty acid β-oxidation |

| Succinate dehydrogenase | Participates in the citric acid cycle |

Research Findings

Recent studies have highlighted the multifaceted roles of FAD and its derivatives:

- Metabolic Tracking : The stable isotope labeling of FAD allows researchers to trace metabolic pathways with greater accuracy. For instance, studies utilizing FAD-13C5 have demonstrated its utility in understanding energy metabolism under varying physiological conditions .

- Disease Association : Altered FAD metabolism has been implicated in various diseases, including metabolic disorders and cancer. Research indicates that certain cancers exhibit altered expression of FAD-dependent enzymes, suggesting potential therapeutic targets .

- Enzyme Activity Characterization : The enzymatic activities associated with FAD have been characterized using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies provide insights into how mutations in FAD-dependent enzymes can affect their activity and contribute to disease pathology .

Case Study 1: FAD in Cancer Metabolism

A study investigating the role of FAD-dependent enzymes in cancer metabolism found that tumor cells often exhibit increased reliance on fatty acid oxidation facilitated by FAD. This metabolic shift supports rapid cell proliferation and survival under hypoxic conditions .

Case Study 2: Cardiovascular Health

Research has shown that supplementation with riboflavin (vitamin B2), which is a precursor to FAD, can improve endothelial function and reduce cardiovascular risk factors. Patients with riboflavin deficiency exhibited impaired endothelial function, highlighting the importance of FAD in vascular health .

Q & A

Basic: How can researchers verify the purity and isotopic enrichment of FAD-13C5 NH4 for metabolic flux analysis?

Answer:

- Analytical Methods : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm the molecular formula (C22<sup>13</sup>C5H33N9O15P2·NH3) and isotopic enrichment. For purity, reverse-phase HPLC with UV detection at 450 nm (λmax for flavins) can quantify impurities .

- Critical Parameters : Compare observed molecular weight (790.51 g/mol) with theoretical values. Batch-specific certificates of analysis (CoA) should detail isotopic incorporation (>98% <sup>13</sup>C<sup>5</sup>) and residual solvents .

Basic: What storage conditions are optimal for FAD-13C5 NH4 to prevent degradation?

Answer:

- Storage : Store at -20°C in airtight, light-protected containers. Ammonium salts are hygroscopic; desiccants should be used to minimize hydrolysis .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for breakdown products like FMN (flavin mononucleotide) or adenine .

Advanced: How can FAD-13C5 NH4 be synthesized with high isotopic fidelity for tracer studies?

Answer:

- Synthesis Protocol : Adapt methods for non-labeled FAD synthesis using <sup>13</sup>C5-labeled ribose precursors. Coupling via ZnCl2-mediated phosphorylation in DMSO achieves ~18% yield, followed by ammonium salt precipitation .

- Quality Control : Validate isotopic labeling using tandem MS (e.g., fragmentation patterns to confirm <sup>13</sup>C in the ribityl moiety) .

Advanced: What experimental designs are effective for tracing FAD-13C5 NH4 in mitochondrial electron transport chain studies?

Answer:

- Isotope Tracing : Incubate cell cultures or isolated mitochondria with FAD-13C5 NH4 and track <sup>13</sup>C incorporation into TCA cycle intermediates via LC-MS. Use knockout models (e.g., FLAD1-deficient cells) to isolate FAD-specific effects .

- Data Normalization : Correct for natural isotope abundance using software tools like IsoCor or MetaQuant .

Advanced: How to resolve discrepancies in FAD-13C5 NH4 bioactivity data across studies?

Answer:

- Source Variability : Cross-validate batches from suppliers using CoA parameters (e.g., TRC-F371502 vs. SRL 87939). Note that disodium salts (CAS 146-14-5) may exhibit different solubility vs. ammonium salts .

- Methodological Adjustments : Standardize assay conditions (pH, temperature, cofactors). For example, FAD-dependent enzymes like glutathione reductase require Mg<sup>2+</sup> for optimal activity .

Advanced: What are the best practices for quantifying FAD-13C5 NH4 in complex biological matrices?

Answer:

- Extraction : Use ice-cold methanol/water (80:20) with 0.1% formic acid to stabilize FAD. Centrifuge at 15,000×g to remove proteins .

- Quantification : Employ stable isotope dilution assays (SIDA) with <sup>13</sup>C5-FAD as an internal standard. Limit of detection (LOD) should be ≤10 nM via UPLC-MS/MS .

Advanced: How does FAD-13C5 NH4 compare to non-isotopic FAD in kinetic assays of flavoenzymes?

Answer:

- Kinetic Studies : Conduct side-by-side assays with FAD and FAD-13C5 NH4. Minor isotopic effects (<5% difference in Km) are typical but require statistical validation .

- Enzyme Specificity : Test enzymes like succinate dehydrogenase, where FAD is covalently bound, to assess isotopic interference in turnover rates .

Basic: What safety protocols are recommended for handling FAD-13C5 NH4?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.